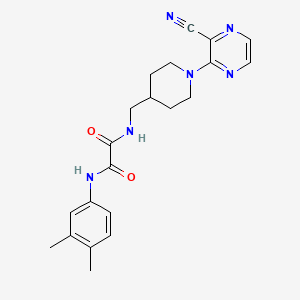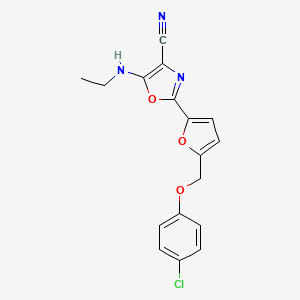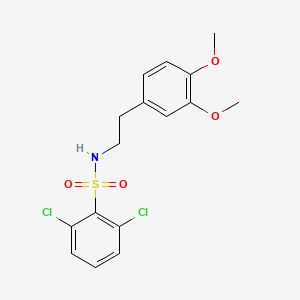
2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,6-dichloro-3,4-dimethoxybenzaldehyde” is a heterocyclic organic compound . It’s closely related to “3,4-Dimethoxyphenethylamine”, which is a chemical compound of the phenethylamine class . It’s an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
One of the earliest syntheses of “3,4-Dimethoxyphenethylamine” (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin .Molecular Structure Analysis
The molecular weight of “2,6-dichloro-3,4-dimethoxybenzaldehyde” is 235.06 . The linear formula is Cl2C6H(OCH3)2CHO .Physical And Chemical Properties Analysis
The boiling point of “2,6-dichloro-3,4-dimethoxybenzaldehyde” is 327.7ºC at 760 mmHg . The melting point is 115-119ºC (lit.) . The density is 1.358g/cm³ .Scientific Research Applications
Tautomerism and Structural Analysis
Research into closely related compounds, such as 2,4-dichloro derivatives, highlights the importance of tautomerism and intramolecular interactions in determining the structural and chemical properties of sulfonamide compounds. These findings suggest that 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide could similarly exhibit unique intramolecular bonding and orientation critical for its application in material science and molecular engineering (Beuchet et al., 1999).
Biological Screening for Medicinal Chemistry
Compounds with sulfonamide groups, including variations of the this compound structure, have been synthesized and screened for their biological potential. Their interactions with various biological targets, such as enzymes, reveal potential applications in developing new therapeutic agents with specific biological activities (Aziz‐ur‐Rehman et al., 2014).
Molecular and Electronic Structure Investigations
Research into sterically hindered isomeric forms of sulfonamides, including those structurally similar to this compound, has provided insights into their crystal and molecular-electronic structures. Such studies are foundational for understanding the reactivity and stability of these compounds, paving the way for their application in designing advanced materials and catalysts (Rublova et al., 2017).
Development of Antitumor Agents
Investigations into benzenesulfonamide derivatives reveal their significant potential in antitumor applications. Synthesis and evaluation of novel benzenesulfonamides, including structural analogs of this compound, have demonstrated promising in vitro antitumor activity. These studies highlight the potential of such compounds in the development of new cancer therapies (Fahim & Shalaby, 2019).
Exploration of Nonsteroidal Anti-inflammatory Drug Analogues
The structural analysis of sulfonamide and carbamoyl groups within certain benzenesulfonamides, including those related to this compound, has provided insights into their hydrogen bonding and potential therapeutic applications. These compounds, closely related to the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), demonstrate the versatility of sulfonamide compounds in medicinal chemistry (Siddiqui et al., 2008).
properties
IUPAC Name |
2,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO4S/c1-22-14-7-6-11(10-15(14)23-2)8-9-19-24(20,21)16-12(17)4-3-5-13(16)18/h3-7,10,19H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGIKFBXRSVMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC=C2Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

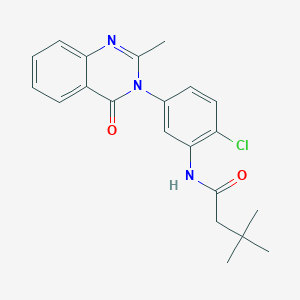

![[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2751697.png)
![1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol](/img/structure/B2751698.png)

![3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2751702.png)


![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2751706.png)
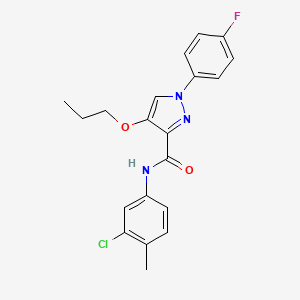
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2751708.png)
![[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B2751710.png)
